molecular formula C14H11ClN2O4S B12528490 (2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine CAS No. 832117-95-0

(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Cat. No.: B12528490
CAS No.: 832117-95-0
M. Wt: 338.8 g/mol
InChI Key: CCBUMNQQLASJKY-IURRXHLWSA-N
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Description

(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an aziridine ring, a chlorophenyl group, and a nitrobenzene sulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative.

    Attachment of the Nitrobenzene Sulfonyl Group: The nitrobenzene sulfonyl group is usually attached through a sulfonylation reaction, where a nitrobenzene derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The chlorophenyl and nitrobenzene sulfonyl groups can modulate the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: shares similarities with other aziridine derivatives, such as:

Uniqueness

  • The presence of the nitrobenzene sulfonyl group in this compound distinguishes it from other aziridine derivatives, providing unique chemical properties and potential applications. The nitro group can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

832117-95-0

Molecular Formula

C14H11ClN2O4S

Molecular Weight

338.8 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-(4-nitrophenyl)sulfonylaziridine

InChI

InChI=1S/C14H11ClN2O4S/c15-11-3-1-10(2-4-11)14-9-16(14)22(20,21)13-7-5-12(6-8-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1

InChI Key

CCBUMNQQLASJKY-IURRXHLWSA-N

Isomeric SMILES

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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